molecular formula C20H23N5O2 B2519033 3-((3-cyanopyrazin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide CAS No. 2034504-66-8

3-((3-cyanopyrazin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide

Cat. No. B2519033
CAS RN: 2034504-66-8
M. Wt: 365.437
InChI Key: QCYKPERVXCOSKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((3-cyanopyrazin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a small molecule that can easily penetrate cell membranes, making it a valuable tool for studying cellular processes.

Scientific Research Applications

PET Imaging of Microglia

3-((3-cyanopyrazin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide is explored as a PET radiotracer specific for CSF1R, a microglia-specific marker. Its application allows for the noninvasive imaging of reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in vivo. This advancement is particularly significant for understanding neuroinflammation's role in neuropsychiatric disorders, including Alzheimer’s and Parkinson’s diseases, providing a valuable tool for the development of new therapeutics for neuroinflammation (Horti et al., 2019).

Renin Inhibitors

The compound has been part of the synthesis and optimization efforts in the development of novel renin inhibitors. These inhibitors have shown significant blood pressure lowering effects in hypertensive animal models, highlighting their potential for treating conditions associated with high blood pressure (Mori et al., 2013).

Anticancer and Anti-inflammatory Applications

Research into water-mediated synthesis of related compounds has revealed their potential in anticancer and anti-inflammatory applications. The synthesized compounds have been evaluated for their non-linear optical (NLO) properties and molecular docking analyses, suggesting their role in inhibiting tubulin polymerization, which may contribute to anticancer activity (Jayarajan et al., 2019).

PARP Inhibitors for BRCA-1 and -2 Mutant Tumors

Another significant application is in the development of PARP inhibitors for the treatment of cancers with BRCA-1 and BRCA-2 deficiencies. These inhibitors have shown to be effective in inhibiting proliferation of cancer cells with these mutations, offering a promising therapeutic strategy (Jones et al., 2009).

Neuroinflammation Imaging

The synthesis and evaluation of F-labeled ligands for PET imaging of CSF1R have also been a crucial area of research. These developments are aimed at improving the diagnosis and understanding of neurodegenerative diseases through the specific imaging of neuroinflammation markers, offering insights into disease progression and the effectiveness of therapeutic interventions (Lee et al., 2022).

properties

IUPAC Name

3-(3-cyanopyrazin-2-yl)oxy-N-(3-phenylpropyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c21-14-18-19(23-12-11-22-18)27-17-9-5-13-25(15-17)20(26)24-10-4-8-16-6-2-1-3-7-16/h1-3,6-7,11-12,17H,4-5,8-10,13,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYKPERVXCOSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCCCC2=CC=CC=C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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